C-Peptide 2 is classified as a peptide fragment that is released during the cleavage of proinsulin into insulin. It is secreted in equimolar amounts alongside insulin, making it a valuable biomarker for insulin production in clinical settings. The molecular formula for C-Peptide 2 (rat) trifluoroacetate salt is with a molecular weight of approximately 3,054.55 g/mol .
The synthesis of C-Peptide 2 typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. The following steps outline the synthesis process:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentrations of reactants to improve yield and purity.
The molecular structure of C-Peptide 2 features a sequence of amino acids that contribute to its biological activity. The structure includes:
Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized peptide .
C-Peptide 2 participates in various biochemical reactions, primarily involving interactions with insulin receptors and other cellular components. Key reactions include:
The mechanism of action for C-Peptide 2 involves its role in enhancing insulin signaling pathways:
Research indicates that C-Peptide may also have protective effects on pancreatic beta cells, contributing to better insulin secretion under stress conditions.
C-Peptide 2 (rat) trifluoroacetate salt exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and therapeutic contexts.
C-Peptide 2 has several significant applications in scientific research:
C-Peptide 2 originates from the proteolytic cleavage of proinsulin within pancreatic β-cell secretory granules. Proinsulin consists of an N-terminal B-chain, a connecting C-peptide (31 amino acids in rats), and a C-terminal A-chain, stabilized by disulfide bonds. The conversion is mediated by two calcium-dependent endoproteases: prohormone convertase 1/3 (PC1/3) initiates cleavage at the B-chain/C-peptide junction (Arg⁶⁴-Arg⁶⁵ in rat proinsulin), while prohormone convertase 2 (PC2) cleaves the C-peptide/A-chain site (Lys⁸⁸-Arg⁸⁹). This sequential processing yields mature insulin (B- and A-chains) and C-peptide 2 in equimolar ratios [1] [8].
The acidic residue (Glu³) immediately downstream of the B-chain/C-peptide junction is critical for PC1/3 recognition. Mutational studies show that substituting Glu³ with proline abolishes cleavage efficiency by disrupting enzyme-substrate binding, confirming the necessity of conserved acidic residues for precise excision [8]. After cleavage, carboxypeptidase E removes basic residue remnants (Arg/Lys) from C-peptide 2's termini, generating the biologically active form stored in granules.
Table 1: Key Enzymes in Rat Proinsulin Processing
Enzyme | Cleavage Site | Specificity | Role in C-Peptide 2 Maturation |
---|---|---|---|
PC1/3 | B-chain/C-peptide junction | Requires acidic residue (Glu³) at P1' | Initiates C-peptide 2 liberation |
PC2 | C-peptide/A-chain junction | Prefers basic residues (Lys/Arg) at P1/P4 | Completes C-peptide 2 release |
Carboxypeptidase E | Basic residue removal | Exopeptidase activity | Trims C-terminal Arg/Lys for maturation |
C-terminal truncation generates des-(27-31)C-peptide, a prevalent variant in rat secretory granules. This truncated form arises from carboxypeptidase-mediated cleavage of the terminal pentapeptide (GSLQᴳ in rat C-peptide 2). The truncation occurs post-excision and is facilitated by:
The C-terminal pentapeptide (²⁷GSLQᴳ³¹) is highly conserved across mammals and anchors C-peptide 2 to cell membranes. Truncation abolishes this binding capacity, as demonstrated by in vitro assays showing des-(27-31)C-peptide fails to activate Na⁺/K⁺-ATPase—a key function of the full-length peptide. Despite this, truncated C-peptide accumulates in granules at concentrations equimolar to insulin, suggesting regulated secretion rather than degradation [4] [9].
Table 2: Functional Impact of C-Terminal Truncation
C-Peptide 2 Form | Structure | Membrane Binding | Na⁺/K⁺-ATPase Activation | Granular Abundance |
---|---|---|---|---|
Full-length (1-31) | Intact C-terminus | Yes | Yes | High |
des-(27-31) | Lacks 5 C-terminal residues | No | No | High |
Rat C-peptide 2 (EAEDLQVGQVELGGGPGAGSLQPLALEGSLQᴳ) exhibits key divergences from human C-peptide:
These variations influence processing kinetics:
Table 3: Cross-Species Comparison of C-Peptide Features
Feature | Rat C-Peptide 2 | Human C-Peptide | Functional Implication |
---|---|---|---|
Length | 31 residues | 31 residues | Conserved backbone structure |
N-terminal sequence | EAED | EAEDL | Altered proinsulin folding kinetics |
Central domain | GGGP (residues 14–17) | GGAED (residues 15–19) | Higher rat flexibility influences binding |
C-terminal pentapeptide | GSLQᴳ | EGSLQ | Species-specific receptor interactions |
Compounds Mentioned:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: